molecular formula C7H5BrClN3 B1381772 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-37-7

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1381772
M. Wt: 246.49 g/mol
InChI Key: RCDUZNLBGZBHII-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The 4-chloro group of the 7-methyl product is then displaced by the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Scientific Research Applications

    Field

    Cancer Research

    • Application : This compound has been used in the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which have been evaluated for their anti-breast-cancer activity .
    • Methods : 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity. Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
    • Results : The results demonstrated that dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have significant antiproliferative effects on both cell lines and have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

    Field

    Drug Development

    • Application : This compound is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

Future Directions

The future directions for the research and development of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives could include further exploration of their anticancer activity, particularly against different types of breast cancer . Additionally, more studies could be conducted to understand their inhibitory mechanisms and to optimize their structures for better efficacy and safety .

properties

IUPAC Name

5-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-3-5(8)4-2-10-7(9)11-6(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDUZNLBGZBHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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